molecular formula C12H24N2O2 B1477248 9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 2091214-62-7

9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B1477248
CAS No.: 2091214-62-7
M. Wt: 228.33 g/mol
InChI Key: PCPHYRSXUVYRFY-UHFFFAOYSA-N
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Description

9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound that features a unique structural motif. Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom. This particular compound contains both oxygen and nitrogen atoms within its spirocyclic framework, which can impart interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone or aldehyde precursor under reductive amination conditions. For example, the reaction of 1-oxa-9-azaspiro[5.5]undecan-4-one with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to remove the oxygen atom, forming a fully saturated spirocyclic amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Spirocyclic ketones or aldehydes.

    Reduction: Saturated spirocyclic amines.

    Substitution: Various substituted spirocyclic derivatives depending on the reagent used.

Scientific Research Applications

9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of its targets. The spirocyclic structure can also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-7-thia-4-azaspiro[4.5]decane: Contains a sulfur atom in the spirocyclic ring, which can impart different chemical properties.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Features an additional nitrogen atom, which can affect its reactivity and biological activity.

    3-Heterospiro[5.5]undecan-9-ones: These compounds have different heteroatoms in the spirocyclic ring, leading to varied chemical and biological properties.

Uniqueness

9-(3-Aminopropyl)-1-oxa-9-azaspiro[55]undecan-4-ol is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework This combination can result in distinct chemical reactivity and biological activity compared to other spirocyclic compounds

Properties

IUPAC Name

9-(3-aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c13-5-1-6-14-7-3-12(4-8-14)10-11(15)2-9-16-12/h11,15H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPHYRSXUVYRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CCCN)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
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9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

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